molecular formula C23H20ClN3O4 B12410866 PD-1/PD-L1-IN-17

PD-1/PD-L1-IN-17

Cat. No.: B12410866
M. Wt: 437.9 g/mol
InChI Key: LYJGBKYNTZGSLI-UHFFFAOYSA-N
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Description

PD-1/PD-L1-IN-17 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune regulation and cancer progression by allowing cancer cells to evade immune detection. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity and is being explored for its therapeutic applications in cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-17 involves multiple steps, including the formation of biphenyl derivatives. The synthetic route typically starts with the preparation of the biphenyl core, followed by functionalization to introduce various substituents. Common reagents used in these reactions include bromine, chlorine, and cyanide, among others .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with different functional groups. These derivatives are then further modified to produce the final compound, this compound .

Scientific Research Applications

PD-1/PD-L1-IN-17 has a wide range of scientific research applications, including:

Mechanism of Action

PD-1/PD-L1-IN-17 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1. This blockade restores the activity of T cells, leading to enhanced anti-tumor immunity. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathways affected by this interaction include the PI3K/AKT, MAPK, and JAK-STAT pathways, which are essential for cell proliferation, survival, and immune evasion .

Comparison with Similar Compounds

PD-1/PD-L1-IN-17 is unique compared to other similar compounds due to its specific binding affinity and inhibitory activity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound stands out due to its unique structural features and potential for therapeutic applications .

Properties

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.9 g/mol

IUPAC Name

2-[[3-(2-chloro-3-phenylanilino)-1,2-benzoxazol-5-yl]methylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C23H20ClN3O4/c24-21-16(15-5-2-1-3-6-15)7-4-8-18(21)26-22-17-11-14(9-10-20(17)31-27-22)12-25-19(13-28)23(29)30/h1-11,19,25,28H,12-13H2,(H,26,27)(H,29,30)

InChI Key

LYJGBKYNTZGSLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)NC3=NOC4=C3C=C(C=C4)CNC(CO)C(=O)O)Cl

Origin of Product

United States

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